5-Bromo-1,2-difluoro-3-nitrobenzene
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Overview
Description
5-Bromo-1,2-difluoro-3-nitrobenzene is a chemical compound with the molecular formula C6H2BrF2NO2 . It has a molecular weight of 237.99 and its InChI code is 1S/C6H2BrF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1,2-difluoro-3-nitrobenzene consists of a benzene ring substituted with bromo, difluoro, and nitro groups . The exact mass of the molecule is 236.92370 g/mol .Physical And Chemical Properties Analysis
5-Bromo-1,2-difluoro-3-nitrobenzene is a solid at room temperature . It has a density of 1.9±0.1 g/cm³, a boiling point of 259.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 40.5±0.3 cm³ .Scientific Research Applications
Vibrational Analysis
- Vibrational Spectroscopy : Reddy and Rao (1994) conducted a normal coordinate analysis for several trisubstituted benzenes, including compounds similar to 5-Bromo-1,2-difluoro-3-nitrobenzene. They provided revised vibrational assignments for these molecules, contributing to a better understanding of their vibrational properties (Reddy & Rao, 1994).
Synthesis and Organic Transformations
- Methods for Synthesis of Derivatives : Diemer, Leroux, and Colobert (2011) described efficient methods for synthesizing derivatives of dibromobenzenes, which are structurally related to 5-Bromo-1,2-difluoro-3-nitrobenzene. These derivatives are valuable in various organic transformations (Diemer, Leroux, & Colobert, 2011).
Electrophilic Bromination
- Bromination Using Barium Tetrafluorobromate : Sobolev et al. (2014) demonstrated that Ba(BrF4)2 acts as a highly-active brominating agent, showing the potential for electrophilic bromination in compounds like 5-Bromo-1,2-difluoro-3-nitrobenzene (Sobolev et al., 2014).
Nitration of Polyfluoro-compounds
- Nitration Study : Coe, Jukes, and Tatlow (1966) conducted a study on the nitration of various polyfluoro-benzenes, including compounds structurally similar to 5-Bromo-1,2-difluoro-3-nitrobenzene. This research aids in understanding the chemical behavior of such compounds under nitrating conditions (Coe, Jukes, & Tatlow, 1966).
Photoelectrochemical Studies
- Photoelectrochemical Reduction : The study by Compton and Dryfe (1994) on the photoelectrochemical reduction of p-bromo-nitrobenzene, a compound similar to 5-Bromo-1,2-difluoro-3-nitrobenzene, offers insights into its reduction behavior under specific conditions (Compton & Dryfe, 1994).
Analytical Chemistry
- Anisotropic Displacement Parameters : Mroz et al. (2020) focused on calculating anisotropic displacement parameters for compounds like 1-(halomethyl)-3-nitrobenzene, offering insights into their structural properties (Mroz et al., 2020).
Organometallic Methods
- Regioflexible Substitution : Schlosser and Heiss (2003) demonstrated the superiority of modern organometallic methods in selectively converting 1,3-difluorobenzene, similar to 5-Bromo-1,2-difluoro-3-nitrobenzene, into various derivatives. This study highlights the flexibility and efficiency of these methods in organic synthesis (Schlosser & Heiss, 2003).
Ionic Liquids
- Reactivity in Ionic Liquids : Ernst et al. (2013) investigated the reactivity of 1-bromo-4-nitrobenzene radical anions in ionic liquids, providing valuable information on the behavior of similar compounds in such environments (Ernst et al., 2013).
Safety And Hazards
properties
IUPAC Name |
5-bromo-1,2-difluoro-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPFVSYTAGACOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681474 |
Source
|
Record name | 5-Bromo-1,2-difluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2-difluoro-3-nitrobenzene | |
CAS RN |
1261988-16-2 |
Source
|
Record name | 5-Bromo-1,2-difluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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